4-phenyl-5-(3-toluidinomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-phenyl-5-(3-toluidinomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-(3-toluidinomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using phenyl halides and a suitable nucleophile.
Attachment of the Toluidinomethyl Group: The toluidinomethyl group can be attached through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (toluidine), and a compound containing an active hydrogen atom.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-(3-toluidinomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or toluidinomethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted triazoles.
Scientific Research Applications
4-phenyl-5-(3-toluidinomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-phenyl-5-(3-toluidinomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-5-(3-toluidinomethyl)-4H-1,2,4-triazole-3-thione: A similar compound with slight structural differences.
2-{[4-phenyl-5-(3-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide: Another triazole derivative with different substituents.
Uniqueness
4-phenyl-5-(3-toluidinomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific combination of phenyl and toluidinomethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
436088-98-1 |
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Molecular Formula |
C16H16N4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-[(3-methylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4S/c1-12-6-5-7-13(10-12)17-11-15-18-19-16(21)20(15)14-8-3-2-4-9-14/h2-10,17H,11H2,1H3,(H,19,21) |
InChI Key |
LHRLOMASZKBQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=NNC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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